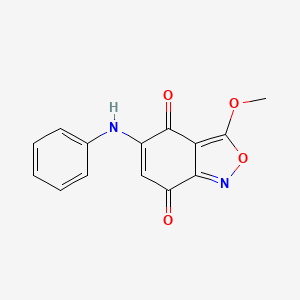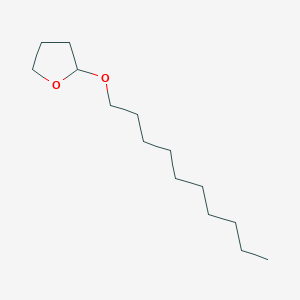
Furan, 2-(decyloxy)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(decyloxy)tetrahydro- is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a decyloxy group attached to the tetrahydrofuran ring. Furans and their derivatives have gained significant attention due to their wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of Furan, 2-(decyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of diols and triols in the presence of gold catalysts, which can be conducted in an aqueous medium within nanomicelles . Another approach includes the use of palladium-catalyzed reactions to form substituted furans from enyne acetates . Industrial production methods often involve the use of biorefineries to convert biomass-derived feedstocks into furan derivatives .
Analyse Chemischer Reaktionen
Furan, 2-(decyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan nucleus is highly reactive due to its dienophilic nature, making it susceptible to reactions with a wide range of reagents . Common reagents used in these reactions include palladium catalysts, gold catalysts, and various acids and bases . Major products formed from these reactions include di-, tri-, and tetrasubstituted furans .
Wissenschaftliche Forschungsanwendungen
Furan, 2-(decyloxy)tetrahydro- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, furan derivatives have shown potential as antibacterial, antifungal, and antiviral agents . They are also used in the development of new drugs for various diseases, including cancer and neurodegenerative disorders . In industry, furan derivatives are used in the production of biofuels, polymers, and other valuable chemicals .
Wirkmechanismus
The mechanism of action of Furan, 2-(decyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the furan ring, which can undergo various chemical transformations . These transformations often involve the formation of reactive intermediates that can interact with biological molecules, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Furan, 2-(decyloxy)tetrahydro- can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran . These compounds share the furan ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications . For example, 2,5-furandicarboxylic acid is primarily used in the production of bio-based polymers, while 2,5-dimethylfuran is used as a biofuel . The unique decyloxy group in Furan, 2-(decyloxy)tetrahydro- imparts distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
52767-45-0 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-decoxyoxolane |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-12-15-14-11-10-13-16-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
XNQCWXSCVZFUSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


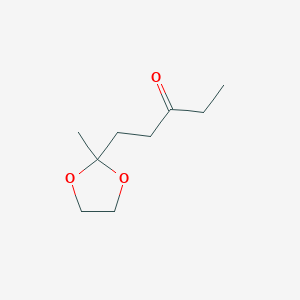
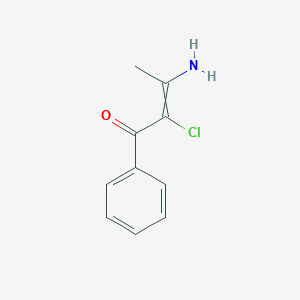
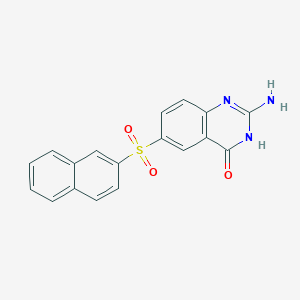



![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)
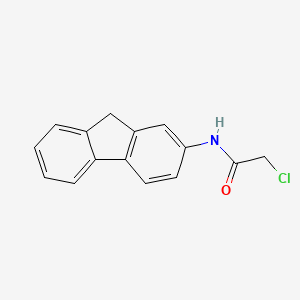
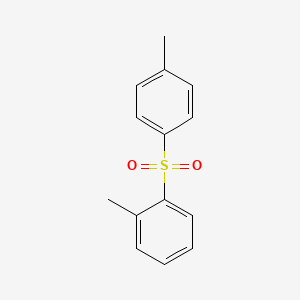
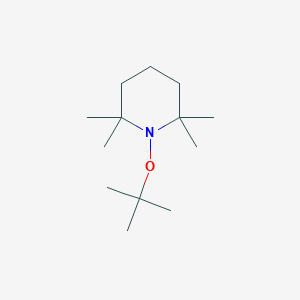
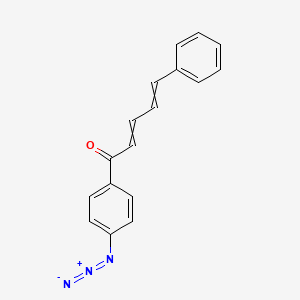

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
